(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate

Chiral resolution N-methylamphetamine Supercritical fluid extraction

Select (2R,3R)-DBTA monohydrate for enantiomeric resolutions where generic tartaric acid derivatives fail. Unlike unsubstituted tartaric acid (ee <5%), DBTA achieves 82.5% ee for N-methylamphetamine and separation factors up to 3.17 for ofloxacin. Consistent optical rotation (-115°) and melting point (88–89°C) ensure reliable calibration and QC. Substitution with D-DTTA or D-DOTA alters solubility and selectivity, directly impacting process yield and economic viability—procure the exact (2R,3R) configuration.

Molecular Formula C18H16O9
Molecular Weight 376.3 g/mol
CAS No. 62708-56-9
Cat. No. B3029345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate
CAS62708-56-9
Molecular FormulaC18H16O9
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
InChIInChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2/t13-,14-;/m1./s1
InChIKeyDXDIHODZARUBLA-DTPOWOMPSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate (CAS 62708-56-9): A Benchmark Chiral Resolving Agent for Enantiomeric Separation


(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate, also known as (-)-O,O′-Dibenzoyl-L-tartaric acid monohydrate or L-DBTA·H₂O, is an acidic chiral resolving agent with the molecular formula C₁₈H₁₆O₉ and a molecular weight of 376.31 g/mol [1]. It is a white crystalline powder with a reported melting point of 88–89 °C and a specific optical rotation of -115° (c=5, ethanol) [1]. The compound possesses two chiral centers with the (2R,3R) configuration, enabling its use in the separation of racemic mixtures through diastereomeric salt formation . As a derivative of tartaric acid, it serves as a key tool in pharmaceutical and agrochemical synthesis for isolating enantiomerically pure compounds .

Why Generic Substitution Fails: The Critical Role of (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate's Specific Stereochemistry and Performance Profile


Generic substitution with alternative chiral acids is not feasible due to the strong dependence of resolution efficiency on the specific stereochemical and electronic properties of the resolving agent. While several tartaric acid derivatives exist, their performance in chiral resolution varies dramatically depending on the target racemate [1]. For instance, unsubstituted tartaric acid is practically ineffective for many pharmaceutical bases (ee <5%), whereas dibenzoyl tartaric acid achieves enantiomeric excess values exceeding 80% under comparable conditions [1]. Furthermore, subtle structural changes, such as substituting benzoyl groups with p-toluoyl groups, significantly alter solubility profiles and enantioselectivity, leading to vastly different separation factors [2]. Therefore, the choice of the precise (2R,3R)-dibenzoyl derivative is not interchangeable; it is a critical determinant of process yield, purity, and economic viability. The quantitative evidence below substantiates these performance gaps.

Quantitative Comparative Evidence for (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate vs. In-Class Alternatives


Superior Enantiomeric Excess (ee) in N-Methylamphetamine Resolution Compared to Unsubstituted Tartaric Acid

In the resolution of racemic N-methylamphetamine (rac-MA), (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate (DBTA) demonstrates substantially higher enantioselectivity than its parent compound, 2R,3R-tartaric acid (TA). Using supercritical fluid extraction (SFE) after partial diastereomeric salt formation, DBTA achieved a high enantiomeric excess of 82.5% in the extract (ee(E)), whereas TA was practically unsuitable for separation, yielding an ee(E) of less than 5% under identical conditions [1]. The optimal molar ratio of resolving agent to racemate for DBTA was 0.25 [1].

Chiral resolution N-methylamphetamine Supercritical fluid extraction

Comparative Resolution Efficiency: DBTA vs. DPTTA in Finerenone Chiral Separation

A 2025 study on the resolution of Finerenone (S-Fin) compared the efficiency of three d-tartaric acid derivatives: dibenzoyl tartaric acid (D-DBTA), ditoluoyl tartaric acid (D-DTTA), and di-o-toluoyl-d-tartaric acid (D-DOTA) [1]. The solubility difference between the diastereomeric salt pairs (S-Fin and R-Fin) was used to assess resolution potential. The S/R-Fin-D-DBTA pair exhibited a solubility difference of 31.26 mg/mL, significantly higher than the 1.25 mg/mL difference observed for the S/R-Fin-D-DTTA pair, indicating superior discrimination by D-DBTA over D-DTTA [1]. The most effective agent was D-DOTA, with a difference of 96.68 mg/mL, and its ee was approximately 10% higher than that achieved with D-DBTA [1].

Finerenone Diastereomeric salt resolution Enantiomeric excess

High Separation Factor (α) in Liquid-Liquid Extraction of Ofloxacin Enantiomers

In the chiral separation of ofloxacin racemate using an ionic liquid-assisted liquid-liquid extraction system, D-dibenzoyltartaric acid (the enantiomer of the target compound) achieved a separation factor (α) of up to 3.17 [1]. This was achieved using an aqueous phase containing 1-ethyl-3-methylimidazole L-tartrate (0.05 mol/L) and an organic phase of n-decyl alcohol with 0.2 mol/L D-dibenzoyltartaric acid [1]. Under different concentration ratios, separation factors of 1.9 and 2.01 were also reported [1]. The patent notes that typical separation factors for existing ofloxacin resolution methods are all within 1.4, highlighting the superior enantioselectivity offered by this tartaric acid derivative under optimized conditions [1].

Ofloxacin Liquid-liquid extraction Separation factor

Consistent Physical and Optical Purity Specifications Critical for Reproducible Resolutions

Reproducibility in chiral resolution is directly linked to the chemical and optical purity of the resolving agent. Commercial specifications for (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate are tightly controlled to ensure batch-to-batch consistency. Key parameters include a standard purity of ≥99% (by titration) , a specific optical rotation [α]²⁰/D of -115° (c=5, ethanol) [1], and a melting point of 88–89 °C [2]. These values serve as critical release specifications. For comparison, the related compound (-)-Dibenzoyl-L-tartaric acid anhydrous (CAS 2743-38-6) has a different molecular weight (358.30 g/mol) and slightly different melting behavior , while the enantiomer (+)-Dibenzoyl-D-tartaric acid monohydrate (CAS 80822-15-7) exhibits a positive specific rotation of +115° [3].

Quality control Optical rotation Purity

Optimal Application Scenarios for (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate Based on Quantitative Performance Data


Resolution of Racemic Pharmaceutical Bases (e.g., Amphetamines, Ephedrine, Ofloxacin) via Diastereomeric Salt Formation

This compound is optimally deployed as a resolving agent for racemic basic pharmaceuticals. The quantitative evidence shows its ability to achieve high enantiomeric excess (82.5% ee for N-methylamphetamine [1]) and high separation factors (up to 3.17 for ofloxacin [2]) in liquid-liquid and solid-phase extraction processes. For bases like ephedrine and chloramphenicol intermediates, its efficacy in forming separable diastereomeric salts is well-established [3]. It is particularly suited for industrial-scale resolutions where process robustness and high ee are non-negotiable procurement criteria.

Chiral Separation of Finerenone and Related Steroid Receptor Modulators

The 2025 comparative study on Finerenone resolution [4] demonstrates that (2R,3R)-DBTA provides a viable, intermediate-performance option for separating this class of compounds. With a diastereomeric salt solubility difference of 31.26 mg/mL, it outperforms D-DTTA by a factor of 25 [4]. While D-DOTA offers even higher selectivity, DBTA may represent a cost-effective alternative for applications where the absolute maximum ee is not required, or as a screening candidate in early-stage chiral method development for non-steroidal mineralocorticoid receptor antagonists.

Analytical Method Development and Chiral Purity Determination

The compound's well-defined and consistent physical properties—specifically its high optical rotation (-115°) and melting point (88–89 °C) —make it a reliable reference standard for calibrating polarimeters, developing chiral HPLC methods, or verifying the optical purity of synthesized enantiomers. Its use in NMR studies to determine enantiomer separation factors (K+ and K-) [5] further underscores its value in fundamental analytical research and quality control laboratories, where the procurement of a high-purity, well-characterized chiral agent is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.